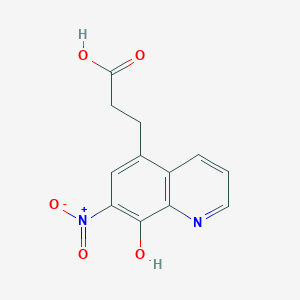
Ethyl 2-nitro-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 5-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-amino-5-(trifluoromethyl)benzoate.
Substitution: Ethyl 2-substituted-5-(trifluoromethyl)benzoate derivatives.
Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be compared with other nitrobenzoate esters and trifluoromethyl-substituted compounds:
Ethyl 2-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-(trifluoromethyl)benzoate:
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but different functional groups, leading to variations in reactivity and applications.
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, combining the reactivity of the nitro group with the lipophilicity and electron-withdrawing effects of the trifluoromethyl group.
Propiedades
Número CAS |
1214325-74-2 |
|---|---|
Fórmula molecular |
C10H8F3NO4 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
ethyl 2-nitro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3 |
Clave InChI |
VQSROORDNKRQRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)


![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)

![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)



